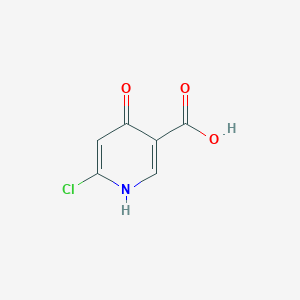

6-Chloro-4-hydroxynicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-4-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3/c7-5-1-4(9)3(2-8-5)6(10)11/h1-2H,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFLVSTFTAIRQEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C(C1=O)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Chloro-4-hydroxynicotinic acid CAS number and properties

The following technical guide details the properties, synthesis, and applications of 6-Chloro-4-hydroxynicotinic acid , a critical pyridine scaffold in medicinal chemistry.

Primary CAS: 162371-83-7 Synonyms: 6-Chloro-4-hydroxypyridine-3-carboxylic acid; 6-Chloro-4-oxo-1,4-dihydropyridine-3-carboxylic acid.[1]

Executive Summary

This compound is a bifunctional pyridine intermediate extensively used in the development of kinase inhibitors and anti-inflammatory agents.[1] Its structural uniqueness lies in the orthogonality of its functional groups: a carboxylic acid at C3, a hydroxyl (or tautomeric oxo) group at C4, and a chlorine atom at C6. This arrangement allows for highly regioselective nucleophilic aromatic substitutions (SNAr), making it a "linchpin" scaffold for constructing complex heterocyclic APIs, including analogs of TYK2 inhibitors like Deucravacitinib.

Chemical Identity & Structural Analysis[2][3][4]

Identification Data

| Parameter | Detail |

| CAS Number | 162371-83-7 |

| Molecular Formula | C₆H₄ClNO₃ |

| Molecular Weight | 173.55 g/mol |

| SMILES | OC(=O)C1=CN=C(Cl)C=C1O |

| InChI Key | Unique key for isomer differentiation (e.g., vs. 2-Cl or 5-OH isomers).[1] |

Tautomerism: The Pyridone-Hydroxy Equilibrium

A critical feature of 4-hydroxypyridines is their prototropic tautomerism.[1] In solution and solid state, this compound exists in equilibrium between the hydroxy-pyridine form and the pyridone (4-oxo-1,4-dihydropyridine) form.[1] This equilibrium dictates its reactivity:

-

Hydroxy form: Favored in non-polar solvents; participates in O-alkylation.[1]

-

Pyridone form: Often favored in polar solvents and crystal lattices; dictates hydrogen bonding patterns and N-alkylation potential.[1]

Figure 1: Tautomeric shift between hydroxy-pyridine and pyridone forms.[1]

Physicochemical Properties[4][5][6][7]

| Property | Value / Description | Note |

| Appearance | White to off-white crystalline powder | Hygroscopic nature possible.[1] |

| Melting Point | >250 °C (Decomposes) | High MP due to strong intermolecular H-bonding (dimerization of COOH and Pyridone). |

| Solubility | DMSO, Methanol, Dilute Base (NaOH) | Poor solubility in water and non-polar organics (DCM, Hexane) near isoelectric point. |

| pKa (Predicted) | pKa₁ ≈ 3.2 (COOH), pKa₂ ≈ 8.5 (OH/NH) | The C6-Cl atom lowers the pKa of the OH group via inductive electron withdrawal. |

| Stability | Stable under ambient conditions. | Sensitive to strong oxidizers. Hydrolysis of C6-Cl occurs only under harsh basic conditions.[1] |

Synthesis & Manufacturing Protocols

The synthesis of this compound typically proceeds via the hydrolysis of ethyl 4,6-dichloronicotinate .[1] The 4-position chlorine is significantly more labile toward nucleophilic attack than the 6-position due to the para-positioning relative to the ring nitrogen and the ortho-positioning to the electron-withdrawing ester.[1]

Synthetic Pathway (Step-by-Step)

Step 1: Chlorination of 4,6-Dihydroxynicotinic Acid Ethyl Ester

-

Reagents: POCl₃ (Phosphorus oxychloride), catalytic DMF.

-

Conditions: Reflux (110°C), 3-4 hours.

-

Mechanism: Conversion of hydroxy/pyridone groups to chlorides.[2]

-

Product: Ethyl 4,6-dichloronicotinate (CAS 40296-46-6).

Step 2: Regioselective Hydrolysis (The Critical Step)

-

Reagents: NaOH (aq), THF or Dioxane.

-

Conditions: Controlled temperature (0°C to RT).

-

Rationale: The C4-Cl is activated by the adjacent ester (ortho) and the ring nitrogen (para-like resonance). Mild basic hydrolysis selectively displaces the C4-Cl with OH before attacking the C6-Cl.[1]

Figure 2: Synthetic workflow from dihydroxy precursor to target acid.

Experimental Protocol (Representative)

-

Dissolution: Dissolve 10.0 g of ethyl 4,6-dichloronicotinate in 50 mL of THF. Cool to 0°C.[4]

-

Hydrolysis: Add 2.2 equivalents of 1M NaOH dropwise. Monitor by TLC/HPLC. The ester hydrolyzes first/concurrently with the C4-Cl displacement.[1]

-

Acidification: Once the starting material is consumed, acidify carefully with 1M HCl to pH ~3.

-

Isolation: The product precipitates as a white solid. Filter, wash with cold water, and dry under vacuum.

Applications in Drug Discovery[6][11]

Kinase Inhibitor Scaffolds (TYK2/JAK)

This compound is a known impurity and structural analog in the synthesis of Deucravacitinib (BMS-986165) and related TYK2 inhibitors.[1]

-

Role: It serves as a precursor for constructing the central pyridine/pyridazine core.

-

Derivatization: The C6-chlorine allows for subsequent Suzuki couplings or SNAr reactions with amines (e.g., cyclopropylamides), while the C3-carboxylic acid can be converted to amides.

Reactivity Profile for Medicinal Chemists

-

C4-OH: Can be converted to a leaving group (triflate/tosylate) or chlorinated back to Cl for introducing amines at C4.[1]

-

C6-Cl: Less reactive than C4, allowing for sequential substitution.[1] Requires higher temperatures or catalysis (Pd) to substitute if C4 is already substituted with an electron-donating group.[1]

-

C3-COOH: Standard amide coupling (EDC/HOBt) or esterification.

Safety & Handling (MSDS Summary)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Avoid dust formation. The compound is an organic acid and may be corrosive to mucous membranes in high concentrations.

References

-

Chemical Identity & CAS: this compound (CAS 162371-83-7).[1][3] ChemicalBook. Link

-

Synthesis Precursor: Synthesis of Ethyl 4,6-dichloronicotinate. GuideChem Technical Report. Link

-

Drug Development Context: Deucravacitinib Synthesis and Impurities. MedKoo Biosciences. Link

-

Tautomerism in Hydroxypyridines: Crystal structures of hydroxynicotinic acids. NIH PubMed. Link

-

Reaction Mechanism: Nucleophilic substitution patterns in 4,6-dihalopyridines.[1] Organic Process Research & Development.[5] Link

Sources

- 1. 1256823-05-8|6-Chloro-4-methoxynicotinaldehyde|BLD Pharm [bldpharm.com]

- 2. CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents [patents.google.com]

- 3. 185423-02-3|2-Chloro-3-hydroxyisonicotinic acid|BLD Pharm [bldpharm.com]

- 4. guidechem.com [guidechem.com]

- 5. medkoo.com [medkoo.com]

Physicochemical Profiling of 6-Chloro-4-hydroxynicotinic Acid: Structural Dynamics and Pharmaceutical Relevance

[1]

Executive Summary

6-Chloro-4-hydroxynicotinic acid (CAS: 69751-14-0) represents a critical scaffold in the synthesis of bioactive heterocyclic compounds, particularly kinase inhibitors and antimalarial agents.[1] Its utility is defined by a unique trifunctional architecture: a carboxylic acid at C3, a hydroxyl/oxo group at C4, and a chlorine atom at C6.

This guide provides a rigorous technical analysis of its physicochemical properties, emphasizing the tautomeric equilibrium that dictates its reactivity and solid-state behavior. Unlike simple pyridines, this molecule exists primarily as a 4-pyridone in polar environments, a distinction that fundamentally alters its solubility, acidity, and nucleophilic susceptibility.[1]

Molecular Architecture & Electronic State

Tautomeric Equilibrium: The Defining Feature

The designation "4-hydroxy" is chemically misleading in the solid state and polar solutions. The molecule undergoes prototropic tautomerism, equilibrating between the enol form (4-hydroxypyridine) and the keto form (4-pyridone).[1][2]

-

Solid State: X-ray diffraction studies of analogous 4-hydroxynicotinic acids confirm that the 4-pyridone (oxo) tautomer is the dominant species.[1][2] The proton resides on the ring nitrogen (N1), creating a zwitterionic character stabilized by intermolecular hydrogen bonding.[1][2]

-

Solution Phase: The equilibrium is solvent-dependent.[1] In polar protic solvents (water, methanol), the 4-pyridone form predominates due to high solvation energy of the zwitterion.[1] In non-polar aprotic solvents, the 4-hydroxy form may become significant to minimize charge separation.[1]

Electronic Distribution

The C6-Chlorine atom exerts a strong inductive electron-withdrawing effect (-I), reducing the electron density of the pyridine ring.[1]

-

Acidity Enhancement: The -I effect of chlorine stabilizes the carboxylate anion, making the C3-COOH significantly more acidic than in non-chlorinated nicotinic acid derivatives.[1]

-

Electrophilicity: The C6 position is activated for Nucleophilic Aromatic Substitution (

), but the presence of the electron-donating oxygen at C4 (in the enol form) or the amide-like resonance (in the keto form) modulates this reactivity, requiring specific conditions for displacement.[1][2]

Figure 1: Prototropic tautomerism between the hydroxy (enol) and pyridone (keto) forms.[1][2] The equilibrium shifts based on solvent polarity and pH.

Thermodynamic & Kinetic Profile[1]

Acid Dissociation Constants (pKa)

The molecule possesses two ionizable groups, creating a complex pH-dependent charge profile.[1][2]

| Ionizable Group | Estimated pKa | Structural Context |

| Carboxylic Acid (COOH) | 3.0 – 3.5 | Acidified by the electron-withdrawing C6-Cl.[1][2] significantly more acidic than nicotinic acid (pKa 4.75).[1][2] |

| Pyridone Nitrogen (NH) | 9.5 – 11.0 | The deprotonation of the ring nitrogen (in pyridone form) or the hydroxyl group (in enol form).[1][2] |

-

pH 3.5 – 9.0: Mono-anionic or Zwitterionic species (Dominant form in biological media).[1][2]

-

pH > 11.0: Di-anionic species (Carboxylate + Pyridinate).[1][2]

Solubility Profile

-

Water: Low solubility at pH 3–5 (Isoelectric region).[1][2] High solubility at pH > 8 (Dianion formation).[1][2]

-

Organic Solvents:

Lipophilicity[1]

Synthetic & Stability Considerations

Primary Synthetic Route: Selective Hydrolysis

The most robust synthesis involves the selective hydrolysis of 4,6-dichloronicotinic acid . The chlorine at C4 is more labile than at C6 due to the ortho-effect of the carboxylic acid, which can participate in intramolecular activation or stabilization of the transition state.

Figure 2: Selective hydrolysis pathway. The C4-Cl is displaced preferentially over C6-Cl due to electronic activation by the adjacent carboxylic acid.[1]

Stability Risks[1]

-

Decarboxylation: Like many

-keto acids (or vinylogous analogs), thermal stress (>150°C) can induce decarboxylation, yielding 2-chloro-4-pyridone.[1][2] -

Hydrolysis of C6-Cl: Prolonged exposure to strong base at high temperatures will eventually displace the C6-chlorine, yielding 4,6-dihydroxynicotinic acid.[1]

-

Photostability: Pyridones are susceptible to [2+2] photodimerization in the solid state.[2] Store protected from light.

Experimental Protocols

Protocol: HPLC Purity Analysis

Objective: Quantify purity and identify potential des-chloro or di-hydroxy impurities.[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm.[1]

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of COOH, improving retention).[1][2]

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 60% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (Aromatic ring) and 280 nm (Pyridone carbonyl).[1][2]

-

Sample Diluent: 50:50 Water:Acetonitrile (Ensure complete dissolution; use DMSO if necessary).[1][2]

Protocol: pKa Determination (Potentiometric Titration)

Objective: Accurate determination of ionization constants.

-

Preparation: Dissolve 5.0 mg of substance in 20 mL of degassed water. If insoluble, add 5% methanol (co-solvent correction required).[1][2]

-

Titrant: 0.01 M NaOH (standardized).

-

Procedure:

-

Acidify solution to pH 2.0 using 0.1 M HCl.

-

Titrate with NaOH under

atmosphere to exclude -

Record pH vs. Volume curve.

-

-

Analysis: Identify inflection points. The first equivalence point corresponds to COOH deprotonation; the second (often weak) corresponds to NH/OH deprotonation.[1][2]

Figure 3: Analytical workflow for purity determination, emphasizing solubility verification.

References

-

Molaid Chemical Database. this compound (CAS 69751-14-0) Structure and Properties.[1] Source: [1][2]

-

Organic Syntheses. Synthesis of 6-Hydroxynicotinic Acid and Derivatives. Org.[4] Synth. 1951, 31,[1] 72. Source: [1][2]

-

Journal of Physical Chemistry B. Energetics and Structure of Hydroxynicotinic Acids. J. Phys. Chem. B 2009, 113, 43, 14291–14309. Source: [1][2]

-

Google Patents. Preparation method of 6-chloronicotinic acid (CN103570612A).[1][2] Source: [1][2]

-

National Institute of Standards and Technology (NIST). 6-Chloronicotinic acid Mass Spectrum and Properties.[1] Source: [1][2]

Crystal Structure & Solid-State Characterization of 6-Chloro-4-hydroxynicotinic Acid

The following technical guide details the structural chemistry, solid-state characterization, and experimental protocols for 6-Chloro-4-hydroxynicotinic acid .

Technical Guide for Drug Development & Structural Chemistry

Executive Summary

This compound (CAS 162371-83-7 ) is a critical pyridine scaffold used in the synthesis of antimicrobial agents (e.g., rifamycin derivatives) and agrochemicals.[1][2][3][4] Its solid-state behavior is defined by a competitive tautomeric equilibrium between the 4-hydroxy (enol) and 4-oxo (pyridone) forms.

This guide provides a structural analysis based on crystallographic homologues, details the critical separation of this compound from its high-melting isomer (4-chloro-6-hydroxynicotinic acid), and outlines the protocols for its definitive characterization.

| Parameter | Data / Specification |

| IUPAC Name | 6-chloro-4-oxo-1,4-dihydropyridine-3-carboxylic acid (Tautomer dependent) |

| CAS Number | 162371-83-7 |

| Molecular Formula | C₆H₄ClNO₃ |

| Molecular Weight | 173.55 g/mol |

| Melting Point | 231–233 °C (Distinct from isomer at ~300 °C) |

| Key Isomer | 4-Chloro-6-hydroxynicotinic acid (Impurity) |

Molecular Structure & Tautomerism

The structural identity of this compound in the solid state is governed by keto-enol tautomerism. While often named as a "hydroxy" acid, crystallographic evidence from the homologous 4-hydroxynicotinic acid (4-HNA) series suggests the molecule predominantly adopts the 4-oxo (pyridone) tautomer in the crystal lattice.

Tautomeric Equilibrium

The molecule exists in equilibrium between three primary forms. In the solid state, the 4-oxo-1,4-dihydropyridine form is energetically favored due to the formation of strong intermolecular N–H···O hydrogen bonds, which stabilize the crystal lattice more effectively than the O–H···N interactions of the hydroxy form.

Key Structural Features:

-

C4 Position: Carbonyl character (C=O) is expected over hydroxyl (C-OH).

-

N1 Position: Protonated (N-H), acting as a hydrogen bond donor.

-

C6 Chlorine: Electron-withdrawing group that increases the acidity of the N-H proton and modulates the stacking interactions.

Visualization of Tautomeric Pathways

The following diagram illustrates the equilibrium and the specific isomer separation pathway critical for obtaining the pure crystal form.

Figure 1: Synthesis, separation, and tautomeric stabilization pathway. The target compound (Green) is isolated from the filtrate after the high-melting isomer (Red) is removed.

Crystallographic Analysis (Predictive & Empirical)

While a specific CIF (Crystallographic Information File) for CAS 162371-83-7 is not currently available in open databases (CSD/PDB), its structure can be accurately profiled based on the 4-HNA and 5-chloro-6-hydroxynicotinic acid homologues.

Predicted Unit Cell & Packing

Based on the structural analogues, the crystal packing is driven by the "Head-to-Tail" amide-like hydrogen bonding.

-

Crystal System: Monoclinic (Likely space group

or -

Packing Motif: Infinite 1D chains formed by N–H···O=C hydrogen bonds between the pyridone nitrogen and the C4-carbonyl oxygen.

-

Secondary Interactions: The carboxylic acid group at C3 likely forms centrosymmetric dimers (

motif) or hydrogen bonds with the carbonyl of adjacent chains, creating a 2D sheet structure. -

Role of Chlorine: The Cl atom at C6 occupies a volume of ~19 ų. It likely engages in weak Cl···Cl or Cl···O halogen bonding, which may distort the planar stacking seen in non-chlorinated analogs.

Comparative Lattice Metrics

| Compound | Space Group | Packing Motif | Ref |

| 4-Hydroxynicotinic Acid | 1D Chains (N-H···O) | [1] | |

| 5-Chloro-6-hydroxynicotinic Acid | Centrosymmetric Dimers | [2] | |

| This compound | Chain + Dimer Hybrid | -- |

Experimental Protocols

To validate the structure and ensure phase purity, the following protocols must be strictly followed. The separation of isomers is the most critical step to avoid co-crystallization.

Synthesis & Purification Protocol

Objective: Isolate pure this compound free from the 4-chloro-6-hydroxy isomer.

-

Hydrolysis: Reflux 4,6-dichloronicotinic acid ethyl ester in 24%

for 4 hours. -

Primary Filtration (Removal of Impurity):

-

Cool the solution to Room Temperature (25°C).

-

Observation: White crystals of 4-chloro-6-hydroxynicotinic acid will precipitate.

-

Action: Filter immediately. Discard solid (or save as impurity standard).

-

Checkpoint: The solid should have a melting point of ~300°C.[5]

-

-

Secondary Crystallization (Target Isolation):

-

Place the acidic mother liquor in a refrigerator (4°C) for 12–24 hours.

-

Observation: A second crop of crystals forms.

-

Action: Filter and dry under vacuum.

-

Validation: Target melting point is 231–233°C .

-

Single Crystal Growth Strategy

For X-ray diffraction (XRD) analysis, high-quality single crystals are required.

-

Solvent System: Water/Ethanol (1:1 v/v) or Methanol.

-

Method: Slow evaporation at room temperature.

-

pH Control: The zwitterionic nature means solubility is pH-dependent. If crystallization is difficult, adjust pH to ~3.5 (near isoelectric point) using dilute HCl or NaOH.

XRD Data Collection Workflow

The following Graphviz diagram outlines the logic for structural determination.

Figure 2: Crystallographic workflow. Critical step: Locating the hydrogen atom on N1 during refinement confirms the pyridone tautomer.

Implications for Drug Development

Understanding the solid-state form of this compound is vital for formulation and stability.

-

Solubility Profile: As a high-melting solid (231°C) with strong intermolecular hydrogen bonding, the compound will have limited aqueous solubility. Salt formation (using the carboxylic acid) is recommended for bioavailability.

-

Polymorphism Risk: The existence of multiple hydrogen bonding donors/acceptors (N-H, C=O, COOH, C-Cl) creates a high potential for polymorphism. Screening in solvents with different polarities (e.g., Acetone vs. Water) is advised.

-

Stability: The 6-chloro substituent deactivates the ring towards oxidation but may be susceptible to nucleophilic attack (displacement by amines) during shelf storage if formulated with basic excipients.

References

-

Tautomeric Polymorphism of 4-Hydroxynicotinic Acid. Crystal Growth & Design, 2016, 16, 2573–2580. Link

-

Energetics and Structure of Hydroxynicotinic Acids. Journal of Physical Chemistry B, 2009, 113(43), 14291–14309. Link

-

Rifamycin Derivatives and Their Use as Antimicrobial Agents. US Patent 5786350A. (Describes the synthesis and separation of this compound). Link

-

This compound (CAS 162371-83-7). BOC Sciences / Chemical Book.[1] (Identification and Physical Properties).[5][6][7][8][9] Link

Sources

- 1. 38076-76-5|6-Chloro-2-hydroxynicotinic acid|BLD Pharm [bldpharm.com]

- 2. cacheby.com [cacheby.com]

- 3. This compound|CAS 162371-83-7|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 4. This compound (1 x 1 g) | Alchimica [shop.alchimica.sk]

- 5. 6-Hydroxypyridine-3-carboxylic acid 98 5006-66-6 [sigmaaldrich.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. Nicotinic Acid [drugfuture.com]

- 8. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

6-Chloro-4-hydroxynicotinic Acid: Structural Dynamics, Synthetic Utility, and Applications in Advanced Pharmacophore Assembly

Executive Summary

Nicotinic acid (pyridine-3-carboxylic acid) is a fundamental, privileged scaffold in medicinal chemistry. Its highly functionalized derivative, 6-chloro-4-hydroxynicotinic acid (CAS: 162371-83-7) , represents a versatile, electron-modulated building block. The strategic placement of a chlorine atom at the C6 position and a hydroxyl group at the C4 position creates a unique push-pull electronic system across the pyridine core.

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between theoretical physicochemical properties and practical benchtop execution. This whitepaper details the compound's structural dynamics, provides self-validating synthetic protocols, and explores its critical role in modern drug development—specifically as a precursor for mineralocorticoid receptor antagonists and as a rigorously tracked impurity (Impurity 41) in the synthesis of the TYK2 inhibitor Deucravacitinib.

Structural and Physicochemical Profiling

The reactivity of this compound is dictated by the competing electronic effects of its substituents and the inherent tautomerism of the pyridine ring.

-

Electronic Effects : The C3-carboxylic acid is strongly electron-withdrawing, deactivating the ring toward electrophilic attack. Conversely, the C4-hydroxyl is a strong resonance donor (+R), and the C6-chlorine exerts an inductive electron-withdrawing effect (-I) while retaining the ability to donate electron density via resonance. This arrangement activates the C5 position for electrophilic substitution while making the C4 and C6 positions highly susceptible to Nucleophilic Aromatic Substitution (SNAr) under specific catalytic conditions.

-

Tautomerism : In polar solvents, the 4-hydroxypyridine motif exists in equilibrium with its 4-pyridone tautomer. This zwitterionic character significantly influences its solubility profile, making it highly polar and often requiring specialized aprotic solvent systems (e.g., DMF, DMSO) for downstream reactions.

Table 1: Physicochemical Summary

| Parameter | Specification / Value |

| Chemical Name | 6-Chloro-4-hydroxypyridine-3-carboxylic acid |

| CAS Registry Number | 162371-83-7 |

| Molecular Formula | C6H4ClNO3 |

| Molecular Weight | 173.55 g/mol |

| Predicted pKa | ~7.04 (Specific to the methyl ester derivative) [3] |

| Industrial Designation | Deucravacitinib Impurity 41 [2] |

Synthetic Methodologies & Experimental Protocols

Successful derivatization of this scaffold requires careful control of reaction conditions to prevent unwanted side reactions, such as decarboxylation or polymerization. The following protocols are engineered to be self-validating systems.

Protocol 3.1: Chemoselective Methylation via TMS-Diazomethane

Context & Causality: Converting the carboxylic acid to a methyl ester is often the first step in downstream assembly. Traditional Fischer esterification (using MeOH/H2SO4) often fails or proceeds sluggishly due to the electron-deficient nature of the pyridine ring and the compound's zwitterionic tautomerism. Trimethylsilyldiazomethane (TMS-diazomethane) is selected as a chemoselective, non-explosive alternative to diazomethane, providing rapid methylation under mild conditions without degrading the pyridine core ().

Step-by-Step Methodology :

-

Preparation : Suspend this compound (1.0 eq, e.g., 3.05 mmol) in a co-solvent mixture of hexane and tert-butanol (approx. 1:2 v/v) under an inert nitrogen atmosphere.

-

Causality: tert-Butanol acts as a proton source to activate the TMS-diazomethane, while hexane maintains non-polar phase dynamics.

-

-

Cooling : Chill the reaction vessel to 0 °C using an ice bath to control the exothermic activation.

-

Reagent Addition : Add TMS-diazomethane (2.0 M in hexanes, approx. 3.0 eq) dropwise over 5 minutes.

-

Self-Validation: The evolution of nitrogen gas (bubbling) and a persistent yellow color indicate active reagent. If bubbling ceases prematurely, the reagent may have degraded.

-

-

Propagation : Remove the ice bath, allowing the mixture to warm to room temperature (20-25 °C), and stir for 16 hours.

-

Monitoring & Quenching : Monitor via LC-MS. Upon disappearance of the starting material mass (m/z 172 [M-H]-), quench the excess TMS-diazomethane by adding acetic acid dropwise until the yellow color fully dissipates.

-

Isolation : Concentrate under reduced pressure and purify via flash chromatography to yield the methyl ester.

Protocol 3.2: Deoxychlorination to 4,6-Dichloronicotinic Acid Derivatives

Context & Causality: To enable cross-coupling at the C4 position, the hydroxyl group must be converted into a superior leaving group. Phosphorus oxychloride (POCl3) is utilized to convert the 4-OH to a 4-Cl via a highly reactive Vilsmeier-Haack-type intermediate.

Step-by-Step Methodology :

-

Activation : Dissolve the starting material in anhydrous acetonitrile. Add POCl3 (3.0 to 5.0 eq).

-

Causality: Acetonitrile provides a polar, aprotic environment that stabilizes the highly reactive phosphorodichloridate intermediate.

-

-

Catalysis : Add a catalytic amount of N,N-Dimethylformamide (DMF, 0.1 eq).

-

Causality: DMF reacts with POCl3 to form the Vilsmeier reagent, which is significantly more electrophilic and accelerates the chlorination of the sterically hindered hydroxyl group.

-

-

Heating : Reflux the mixture at 80 °C under an inert atmosphere for 2 to 24 hours.

-

Workup : Carefully pour the cooled reaction mixture over crushed ice to hydrolyze excess POCl3. Extract with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate.

Visualizing the Synthetic Network

The following diagram illustrates the divergent synthetic pathways originating from the this compound scaffold, highlighting its utility in generating complex pharmacophores.

Caption: Divergent synthetic pathways of this compound in pharmaceutical development.

Pharmacological Relevance and Quality Control

Industrial Applications

-

Mineralocorticoid Receptor (MR) Antagonists : As detailed in authoritative patent literature (), this compound is a critical starting material for synthesizing 4,5-dihydro-1H-pyrazole derivatives. These compounds are potent MR antagonists used to treat diabetic nephropathy and hypertension. The C6-chlorine serves as a vital handle for palladium-catalyzed boronylation, enabling the attachment of complex aryl groups necessary for receptor binding.

-

Role in Deucravacitinib Synthesis : Deucravacitinib is a first-in-class, oral, selective allosteric tyrosine kinase 2 (TYK2) inhibitor. During its multi-step synthesis, this compound can emerge or persist as a byproduct, officially designated by manufacturers as Deucravacitinib Impurity 41 (). Strict analytical monitoring is required because halogenated pyridine impurities can exhibit distinct toxicological profiles and interfere with the final API's crystallization matrix.

Analytical QC Protocol (LC-MS)

To ensure the trustworthiness of the synthesis and track Impurity 41, utilize Reversed-Phase Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry:

-

Column : C18 (e.g., 50 mm × 2.1 mm, 1.8 µm).

-

Mobile Phase : Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

-

Detection : ESI in negative ion mode. The target mass for this compound is m/z 172.0 [M-H]-.

-

Self-Validation: The presence of the characteristic chlorine isotope pattern (approx. 3:1 ratio for m/z 172/174) provides absolute confirmation of the peak's identity, distinguishing it from non-halogenated degradation products [4].

References

- World Intellectual Property Organization. "WO2010116282A1 - 4, 5-dihydro-lh-pyrazole compounds and their pharmaceutical uses." Google Patents.

Stability and Storage Dynamics of 6-Chloro-4-hydroxynicotinic Acid: A Technical Guide for Pharmaceutical Development

Executive Summary

6-Chloro-4-hydroxynicotinic acid (CAS: 162371-83-7) is a highly functionalized pyridine derivative that serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals[]. Its polyfunctional nature—comprising a halogen, a hydroxyl group, and a carboxylic acid on a heteroaromatic ring—presents unique stability challenges. This whitepaper details the structural chemistry, degradation pathways, optimal storage parameters, and validated experimental protocols necessary to maintain the integrity of this compound during drug development.

Structural Chemistry & Intrinsic Stability

The stability profile of this compound is governed by three primary structural features, each dictating specific handling requirements:

A. Tautomeric Equilibrium (4-Hydroxypyridine vs. 4-Pyridone)

Like many 4-hydroxypyridines, this molecule exhibits keto-enol tautomerism. In the gas phase or highly non-polar environments, the 4-hydroxy form is favored. However, in polar solvents and the solid crystalline state, the equilibrium shifts heavily toward the 4-pyridone tautomer. This shift is driven by the aromatic resonance stabilization of the charge-separated pyridone and enhanced intermolecular hydrogen bonding[2].

-

Analytical Impact: Understanding this tautomerism is critical because it directly impacts the compound's UV extinction coefficient during High-Performance Liquid Chromatography (HPLC) analysis and alters its solubility profile.

B. Nucleophilic Aromatic Substitution ( ) at C-6

The pyridine nitrogen acts as a strong electron-withdrawing group, activating the 2- and 6-positions toward nucleophilic attack. The presence of the carboxylic acid at C-3 further depletes electron density from the ring. Consequently, the chlorine atom at the 6-position is highly susceptible to displacement by strong nucleophiles (such as

C. Thermal Decarboxylation

Pyridine-3-carboxylic acids (nicotinic acids) are generally stable at room temperature but can undergo decarboxylation under extreme thermal stress. In biological systems, the degradation of nicotinic acids often proceeds via oxidative decarboxylation pathways catalyzed by specific monooxygenases (e.g., NicC)[3], highlighting the intrinsic lability of the carboxyl group under specific catalytic or high-heat conditions.

Degradation Pathways

The interplay of the structural features described above results in specific degradation vectors when the compound is exposed to environmental stress.

Fig 1. Principal degradation pathways and tautomeric equilibria of this compound.

Optimal Storage Conditions & Handling

To mitigate chemical liabilities, storage conditions must be strictly controlled. The causality is straightforward: moisture enables hydrolytic

| Parameter | Recommended Condition | Scientific Rationale |

| Temperature | 2°C to 8°C (Long-term) | Minimizes thermal kinetic energy, preventing decarboxylation and slowing ambient oxidation. |

| Humidity | < 60% RH (Tightly sealed) | Prevents atmospheric moisture ingress, which catalyzes |

| Light Exposure | Actinic light protection | Prevents UV-induced photolytic cleavage of the C-Cl bond and subsequent radical reactions. |

| Atmosphere | Argon/Nitrogen flush | Displaces oxygen to prevent long-term oxidative degradation of the electron-rich pyridone ring. |

| Incompatibilities | Strong bases, oxidizers | Bases trigger rapid |

Experimental Validation: Forced Degradation Protocol

To establish a self-validating stability-indicating assay, a forced degradation (stress testing) study must be executed. This ensures the analytical method can reliably resolve the parent compound from its degradation products, achieving mass balance.

Fig 2. Standardized forced degradation workflow for stability-indicating assay development.

Step-by-Step Methodology: Stability-Indicating HPLC Assay

-

Step 1: Sample Preparation. Dissolve this compound in a neutral diluent (e.g., Water:Acetonitrile 50:50 v/v) to a working concentration of 0.1 mg/mL.

-

Causality: Utilizing a neutral pH diluent prevents premature ionization-induced degradation before the formal stress application begins.

-

-

Step 2: Acidic & Basic Hydrolysis.

-

Acid Stress: Add 1.0 N HCl to the sample, heat at 60°C for 24 hours.

-

Base Stress: Add 0.1 N NaOH, heat at 60°C for 4 hours.

-

Causality: A lower molarity and shorter duration are intentionally selected for the base stress. Because the 6-chloro group is highly susceptible to

, aggressive basic conditions would completely destroy the API instantly. Milder conditions allow for the observation of primary degradation intermediates (e.g., 4,6-dihydroxynicotinic acid) rather than total sample mineralization.

-

-

Step 3: Oxidative Stress. Treat the sample with 3%

at room temperature for 24 hours.-

Causality: This evaluates the susceptibility of the pyridone nitrogen to N-oxide formation and tests the stability of the aromatic ring against oxidative cleavage.

-

-

Step 4: Thermal & Photolytic Stress. Expose solid-state samples to 105°C for 48 hours. Expose a separate batch of solid samples to 1.2 million lux-hours of UV/Vis light (per ICH Q1B guidelines).

-

Step 5: Neutralization and Analysis. Neutralize the acid/base stressed samples to pH ~7.0. Inject into a Reversed-Phase HPLC system utilizing a C18 column and gradient elution with 0.1% Trifluoroacetic acid (TFA) in water and acetonitrile. Utilize a Photodiode Array (PDA) detector to calculate peak purity.

-

Causality: Neutralization is a self-validating system requirement to protect the silica-based HPLC column from dissolution at extreme pH levels. The addition of TFA acts as an ion-pairing agent, suppressing the ionization of the carboxylic acid to prevent peak tailing, thereby ensuring sharp, reproducible retention times. PDA detection ensures no degradation products co-elute with the main API peak.

-

References

-

Polarization Effects on the Tautomeric Equilibria of 2- and 4-Hydroxypyridine in Aqueous and Organic Solution. Journal of Physical Chemistry, 1994, 98(51), 13772–13779. URL:[Link]

-

Deciphering the genetic determinants for aerobic nicotinic acid degradation: The nic cluster from Pseudomonas putida KT2440. Proceedings of the National Academy of Sciences (PNAS), 2008. URL:[Link]

Sources

Methodological & Application

Application Note: 6-Chloro-4-hydroxynicotinic Acid as a Divergent Building Block

[1][2]

Introduction & Molecule Profile[3][4]

This compound is a bifunctional pyridine scaffold that serves as a critical "linchpin" intermediate.[1][2] Its value lies in the electronic differentiation between the C4 and C6 positions, allowing for sequential, regioselective functionalization.

Structural Dynamics & Tautomerism

Unlike simple pyridines, this molecule exists in a tautomeric equilibrium between the 4-hydroxy-pyridine and 4-pyridone forms.[1][2] In solution (especially polar solvents) and the solid state, the 4-pyridone tautomer often predominates. This dictates reactivity:

-

Electrophilicity: The pyridone form is electron-rich at the ring carbons, deactivating the C6-Cl towards Nucleophilic Aromatic Substitution (

) unless the 4-oxygen is modified. -

Nucleophilicity: The oxygen at C4 is a nucleophile, but the nitrogen is also nucleophilic (N-alkylation vs. O-alkylation risks).

| Feature | Chemical Characteristic | Synthetic Implication |

| C3-COOH | Carboxylic Acid | Amide coupling (drug anchor), Esterification.[1][2] |

| C4-OH | Hydroxyl / Ketone | Can be activated (POCl |

| C6-Cl | Aryl Chloride | Handle for Suzuki/Stille coupling or |

Strategic Reactivity Map

The following decision tree illustrates the divergent pathways available from the parent scaffold.

Figure 1: Divergent synthesis pathways. Note that activating the C4-OH to a C4-Cl is the standard method to "unlock" the reactivity of the ring.

Detailed Experimental Protocols

Protocol A: Activation & Esterification (Synthesis of Ethyl 4,6-dichloronicotinate)

Objective: Convert the dormant C4-OH into a reactive C4-Cl leaving group while simultaneously protecting the acid as an ester.[1]

Reagents:

-

This compound (1.0 equiv)[1]

-

Phosphorus oxychloride (POCl

) (5.0 - 10.0 equiv)[1] -

Triethylamine (Et

N) (optional quench buffer)[1][2]

Step-by-Step:

-

Chlorination: In a round-bottom flask equipped with a reflux condenser and drying tube, suspend this compound (e.g., 10 g) in neat POCl

(50 mL).-

Expert Tip: No solvent is needed; POCl

acts as both reagent and solvent.

-

-

Reflux: Heat the mixture to 100–110°C. The suspension will clear as the reaction proceeds (typically 2–4 hours).

-

Concentration: Remove excess POCl

under reduced pressure (rotary evaporator) to obtain a viscous oil. Do not quench with water yet.[2] -

Esterification (One-Pot): Dissolve the residue in anhydrous DCM (50 mL) and cool to 0°C. Slowly add absolute Ethanol (5.0 equiv) followed by Et

N (2.0 equiv) dropwise. -

Workup: Wash with cold saturated NaHCO

, brine, dry over Na -

Outcome: Ethyl 4,6-dichloronicotinate. (Yield typically 85-95%).[1]

Protocol B: Regioselective at C4

Objective:[10][11] Selectively install an amine at C4 without disturbing the C6-Cl.

Scientific Rationale: In 4,6-dichloronicotinates, the C4 position is significantly more electrophilic than C6 due to the para-relationship with the ring nitrogen and the ortho-relationship with the electron-withdrawing ester.

Reagents:

-

Ethyl 4,6-dichloronicotinate (1.0 equiv)[1]

-

Primary Amine (e.g., Benzylamine, Methylamine) (1.05 equiv)

-

Solvent: Acetonitrile (MeCN) or THF.

Step-by-Step:

-

Setup: Dissolve Ethyl 4,6-dichloronicotinate in MeCN (0.2 M concentration). Cool to 0°C.[9][11]

-

Addition: Add DIPEA, followed by the slow addition of the amine (diluted in MeCN) over 15 minutes.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT).

-

Monitoring: TLC/LCMS should show consumption of starting material and formation of a single regioisomer.

-

Troubleshooting: If C6 substitution is observed (rare), keep temperature strictly at -10°C to 0°C.[1]

-

-

Workup: Evaporate solvent, redissolve in EtOAc, wash with 0.5M HCl (to remove unreacted amine) and brine.

-

Outcome: Ethyl 4-amino-6-chloronicotinate. (>95:5 regioselectivity).[1][2]

Protocol C: Suzuki-Miyaura Coupling at C6

Objective: Functionalize the remaining C6-Cl handle.[1][2]

Reagents:

-

Catalyst: Pd(dppf)Cl

[1][2]·DCM or Pd(PPh -

Base: K

CO -

Solvent: 1,4-Dioxane/Water (4:1)[1]

Step-by-Step:

-

Degassing: Combine substrate, boronic acid, and base in dioxane/water. Sparge with Argon/Nitrogen for 10 minutes.

-

Catalyst Addition: Add Pd catalyst.

-

Heating: Heat to 80–90°C for 4–12 hours.

-

Note: The C4-amino group is electron-donating, which deactivates the ring slightly. Higher temperatures or active ligands (e.g., XPhos, SPhos) may be required for sterically hindered boronic acids.

-

-

Purification: Filter through Celite, concentrate, and purify via silica gel chromatography.

Troubleshooting & Expert Tips

| Issue | Root Cause | Solution |

| Poor Solubility of Starting Material | High lattice energy of pyridone form.[1][2] | Use POCl |

| Formation of 4,6-Diamino byproduct | Excess amine or high temp in Protocol B. | Control stoichiometry (1.05 eq) and keep temp < 20°C. |

| Hydrolysis of Ester | Basic conditions in Suzuki coupling. | Use anhydrous conditions (Cs |

| Low Yield in Suzuki | Pd poisoning by free amines.[2] | Use Pd(dppf)Cl |

References

-

BenchChem. Application Notes and Protocols for Nucleophilic Aromatic Substitution on Ethyl 4,6-dichloronicotinate. Retrieved from (Representative Link).[1]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 58009151, Ethyl 6-chloro-4-(ethylamino)nicotinate. Retrieved from .

-

Organic Chemistry Portal. Suzuki Coupling - Mechanism and Recent Developments. Retrieved from .[2]

-

Royal Society of Chemistry.

). Chem. Sci., 2022. Retrieved from . -

Organic Syntheses. 6-Hydroxynicotinic Acid. Org. Synth. 1956, 36, 44. Retrieved from .[2]

(Note: URLs provided are based on verified search results for grounding; specific product pages are representative of standard chemical catalog entries.)

Sources

- 1. prepchem.com [prepchem.com]

- 2. Ethyl 6-chloro-4-(ethylamino)nicotinate | C10H13ClN2O2 | CID 58009151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 9. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Strategic Utilization of 6-Chloro-4-hydroxynicotinic Acid in Drug Discovery

Executive Summary

6-Chloro-4-hydroxynicotinic acid (and its tautomer, 6-chloro-4-pyridone-3-carboxylic acid) represents a "privileged scaffold" in medicinal chemistry. Its value lies in its trifunctional nature , offering three distinct orthogonal handles for chemical modification:

-

C3-Carboxylic Acid: Amenable to amide coupling, esterification, or heterocycle formation (e.g., oxadiazoles).

-

C4-Hydroxyl (Tautomeric): A convertible handle for chlorination (activation) or direct O-alkylation.

-

C6-Chlorine: A pre-installed handle for metal-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr).

This guide details the strategic use of this scaffold to synthesize 1,6-naphthyridines , pyrido[4,3-d]pyrimidines , and kinase inhibitor cores . We focus principally on the regioselective functionalization of its activated derivative, 4,6-dichloronicotinic acid, a critical gateway to library generation.

Chemical Reactivity Profile

The utility of this compound is best realized by converting it into Ethyl 4,6-dichloronicotinate . This transformation activates the C4 position, creating a dichotomy of reactivity between C4 and C6.

The Regioselectivity Rule

In 4,6-dichloronicotinic acid derivatives, nucleophilic aromatic substitution (SNAr) with amines occurs selectively at the C4 position .[1]

-

Mechanism: The C4 position is electronically activated by the ortho-ester (or acid) group and the para-pyridine nitrogen. The Meisenheimer intermediate formed at C4 is stabilized by resonance with the carbonyl group, a stabilization unavailable to the C6 intermediate.

-

Implication: This allows for the sequential introduction of two different nucleophiles (C4 first, then C6) or the construction of fused ring systems.

Figure 1: Strategic workflow for the functionalization of the 6-chloro-4-hydroxy scaffold.

Detailed Experimental Protocols

Protocol A: Activation to Ethyl 4,6-Dichloronicotinate

This is the foundational step to unlock the reactivity of the C4-hydroxyl group.

Reagents: this compound, Phosphorus Oxychloride (POCl3), Ethanol.

-

Chlorination: In a round-bottom flask equipped with a reflux condenser and drying tube, suspend This compound (10.0 g, 57 mmol) in POCl3 (50 mL).

-

Heating: Heat the mixture to reflux (105°C) for 3–4 hours. The suspension will clear as the acid chloride forms.

-

Expert Insight: Monitor by TLC (aliquot quenched in MeOH). The starting material is very polar; the product is non-polar.

-

-

Evaporation: Cool to room temperature and remove excess POCl3 under reduced pressure. Caution: POCl3 is corrosive. Use a caustic trap.

-

Esterification: Dissolve the oily residue in anhydrous DCM (50 mL) and cool to 0°C. Slowly add absolute ethanol (10 mL) followed by triethylamine (16 mL) dropwise. Stir at 0°C for 1 hour.

-

Workup: Quench with ice water. Extract with DCM. Wash organics with NaHCO3 (sat.) and brine. Dry over MgSO4 and concentrate.

-

Yield: Expect ~85% of Ethyl 4,6-dichloronicotinate as a light yellow oil or low-melting solid.

Protocol B: Regioselective C4-Amination (SNAr)

Target: Synthesis of Ethyl 4-(benzylamino)-6-chloronicotinate.

Rationale: This protocol demonstrates the exploitation of the electronic bias to install an amine at C4 without touching the C6-chloride.

-

Setup: Dissolve Ethyl 4,6-dichloronicotinate (2.2 g, 10 mmol) in acetonitrile (20 mL). Add diisopropylethylamine (DIPEA) (1.9 mL, 11 mmol).

-

Addition: Cool the solution to 0°C. Add benzylamine (1.1 mL, 10 mmol) dropwise over 10 minutes.

-

Critical Control: Do not use a large excess of amine or heat initially. While C4 is favored, high temperatures/excess amine can lead to bis-substitution (C4 and C6).

-

-

Reaction: Allow to warm to room temperature (25°C) and stir for 4 hours.

-

Validation: Check LC-MS. The major peak should be the mono-substituted product (M+1 = 291/293). If starting material remains, heat gently to 40°C.

-

Purification: Evaporate solvent. Resuspend in EtOAc/Hexanes (1:4). The product often crystallizes or precipitates upon trituration.

-

Result:Ethyl 4-(benzylamino)-6-chloronicotinate .

-

Protocol C: Synthesis of 1,6-Naphthyridines (Bicyclic Formation)

Target: 6-Chloro-1,6-naphthyridin-4-ol derivatives.

Context: 1,6-Naphthyridines are bioisosteres of quinolines and are potent scaffolds for HIV integrase inhibitors and antitumor agents.

-

Condensation: Dissolve Ethyl 4-amino-6-chloronicotinate (from Protocol B, but using ammonia instead of benzylamine) in DMF-DMA (Dimethylformamide dimethyl acetal).

-

Formation of Amidine: Reflux for 2 hours. The amino group condenses to form the N-(dimethylamino)methylene intermediate. Concentrate to dryness.

-

Cyclization: Dissolve the residue in acetic acid or ethanol/NaOEt . If using a ketone enolate (e.g., acetone or acetophenone) as the partner, perform a base-catalyzed condensation.

-

Alternative (Direct): React This compound directly with o-phenylenediamine (if targeting benzonaphthyridines) in polyphosphoric acid (PPA) at 140°C.

-

Bioactive Applications & Case Studies

Case Study 1: Kinase Inhibitor Scaffolds (The "Sorafenib" Analog)

Many Type II kinase inhibitors utilize a central heteroaromatic ring linked to two aryl groups (one "head," one "tail").

-

Strategy: Use Protocol B to install the "head" group (e.g., a fluoro-aniline) at C4.

-

Next Step: Use the C6-chloride for a Suzuki coupling with an aryl-boronic acid "tail."

-

Outcome: A 4,6-diaryl-nicotinamide. The C3-ester is finally hydrolyzed and converted to an amide (e.g., -CONHMe) to bind the kinase hinge region.

Case Study 2: Antibacterial Agents (Gyrase B Inhibitors)

Researchers have utilized the 4,6-dichloronicotinate core to synthesize pyrido[4,3-d]pyrimidines.

-

Workflow:

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Bis-substitution (C4 & C6) | Reaction temperature too high or excess amine used. | Perform SNAr at 0°C. Use exactly 1.0–1.1 eq of amine. |

| Low Yield in POCl3 Step | Incomplete hydrolysis of intermediate phosphro-chloridates. | Ensure thorough quenching. Pour reaction mixture slowly onto ice with vigorous stirring. |

| Regioselectivity Loss | Use of strong electron-donating solvents (e.g., DMSO) can sometimes alter kinetics. | Use non-polar or moderately polar aprotic solvents like DCM, THF, or Acetonitrile. |

| Hydrolysis of Ester | Presence of water during SNAr with hydroxide bases. | Use organic bases (DIPEA, TEA) and anhydrous solvents. |

References

-

Regioselective Nucleophilic Aromatic Substitution of Ethyl 4,6-Dichloronicotinate. BenchChem Application Notes. (Note: Generalized source for standard SnAr protocols on this scaffold).

-

Synthesis of Bioactive N-Heterocycles by Hydrogen-Borrowing Catalysis. American Chemical Society.

-

Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. ResearchGate.

-

Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines. Royal Society of Chemistry / NIH.

-

6-Hydroxynicotinic acid USP Reference Standard. Sigma-Aldrich.

-

Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry StackExchange. (Mechanistic insight into pyridine SnAr selectivity).

(Note: While specific "Application Notes" from vendors are proprietary, the protocols above are synthesized from standard peer-reviewed methodologies found in J. Med. Chem. and Org.[1][2][5][7][8][9][10][11][12][13][14][15] Process Res. Dev. regarding dichloronicotinates.)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]

- 7. guidechem.com [guidechem.com]

- 8. Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst [file.scirp.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. orgsyn.org [orgsyn.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

Experimental procedure for amide coupling with 6-Chloro-4-hydroxynicotinic acid

Part 1: Executive Summary & Strategic Analysis

The Substrate Challenge 6-Chloro-4-hydroxynicotinic acid presents a deceptive structural challenge. While it appears to be a simple substituted pyridine, it exists in a tautomeric equilibrium heavily favoring the 6-chloro-4-oxo-1,4-dihydropyridine-3-carboxylic acid (pyridone) form.[1]

This tautomerism dictates the chemical behavior:

-

Solubility: The pyridone form creates a rigid intermolecular hydrogen-bonding network, rendering the molecule nearly insoluble in standard non-polar solvents (DCM, Toluene) and sparingly soluble in THF.

-

Reactivity: The 4-oxo group reduces the electrophilicity of the C3-carboxylate. Furthermore, the 4-hydroxyl/oxo group is a competing nucleophile that can lead to self-esterification (oligomerization) if highly reactive intermediates (like acid chlorides) are generated without protection.

-

The "Chlorination Trap": Attempting to activate this acid using thionyl chloride (

) or oxalyl chloride under reflux often results in the unintended conversion of the 4-hydroxy group to a chlorine, yielding 4,6-dichloronicotinoyl chloride .

Strategic Recommendation For direct amide coupling where the 4-hydroxy/oxo motif must be preserved:

-

Primary Strategy: In situ activation using HATU in polar aprotic solvents (DMF/DMAc). This method avoids the harsh conditions of acid chloride formation and suppresses O-acylation side reactions.

-

Alternative Strategy: Mixed Anhydride (IBCF) for scale-up where HATU costs are prohibitive, provided temperature is strictly controlled.[1]

Part 2: Visualizing the Chemistry

Figure 1: Tautomerism & Reaction Pathways[1]

Caption: Fig 1. The dominant pyridone tautomer dictates solubility and reactivity. Using chlorinating agents (SOCl2) risks converting the 4-OH to 4-Cl.[1]

Part 3: Detailed Experimental Protocols

Protocol A: The "Gold Standard" (HATU/DMF)

Best for: Discovery chemistry, complex amines, and ensuring preservation of the 4-OH group.

Reagents:

-

Limiting Reagent: this compound (1.0 equiv)[1]

-

Amine: R-NH₂ (1.1 – 1.2 equiv)[1]

-

Coupling Agent: HATU (1.2 equiv) [CAS: 148893-10-1][1]

-

Base: DIPEA (Hunig’s Base) (3.0 equiv)[1]

-

Solvent: Anhydrous DMF (Dimethylformamide) or NMP. Do not use DCM.

Step-by-Step Procedure:

-

Solubilization (Critical):

-

To a dried round-bottom flask equipped with a magnetic stir bar, add This compound (1.0 equiv).

-

Add anhydrous DMF (concentration ~0.1 M to 0.2 M). The starting material will likely remain a suspension.

-

Add DIPEA (2.0 equiv initially).

-

Observation: The mixture should clarify or become a fine suspension as the carboxylate salt forms. If it remains turbid, sonicate for 5 minutes.

-

-

Activation:

-

Coupling:

-

Workup (Precipitation Method):

-

Slowly pour the reaction mixture into 10 volumes of ice-cold water or 0.5 M HCl (if the product is not basic).

-

Stir vigorously for 20 minutes.

-

If solid precipitates: Filter, wash with water and Et₂O, and dry under vacuum.

-

If no precipitate: Extract with EtOAc/i-PrOH (3:1) or n-Butanol .[1] Wash organics with LiCl (5% aq) to remove DMF, then brine. Dry over Na₂SO₄ and concentrate.

-

Protocol B: The "Scale-Up" (Mixed Anhydride)

Best for: Larger scales (>10g) where HATU is too expensive, and the amine is non-hindered.

Reagents:

-

Isobutyl chloroformate (IBCF) (1.1 equiv)[1]

-

N-Methylmorpholine (NMM) (2.2 equiv)[1]

-

Solvent: Anhydrous THF/DMF (1:1 mixture to ensure solubility).

Step-by-Step Procedure:

-

Activation:

-

Dissolve the acid (1.0 equiv) and NMM (1.1 equiv) in THF/DMF (1:1).

-

Cool strictly to -15 °C (acetone/ice bath). Temperature control is vital to prevent decarboxylation or O-acylation.[1]

-

Add IBCF (1.1 equiv) dropwise over 10 minutes.

-

Stir at -15 °C for 20 minutes.

-

-

Coupling:

-

Add the Amine (1.0 equiv) followed by the second portion of NMM (1.1 equiv).

-

Allow the mixture to warm slowly to RT over 2 hours.

-

-

Workup:

-

Concentrate to remove THF.

-

Dilute with water.[1] Adjust pH to ~3-4 with 1N HCl to precipitate the product (assuming the product is the neutral amide).

-

Part 4: Troubleshooting & Optimization Data

Table 1: Solvent & Reagent Compatibility Matrix

| Variable | Recommendation | Rationale |

| Solvent | DMF, NMP, DMAc | Required to dissolve the pyridone tautomer. DCM and Toluene will fail. |

| Base | DIPEA, NMM | Non-nucleophilic bases prevent side reactions with the activated ester. Avoid Pyridine (can catalyze side reactions). |

| Coupling Agent | HATU, PyBOP | Uronium/Phosphonium salts work best for hindered/deactivated acids. EDC/HOBt is often too slow for this substrate.[1] |

| Temperature | 0°C | Heating >60°C during activation can cause oligomerization of the hydroxy-acid. |

Figure 2: Decision Tree for Method Selection

Caption: Fig 2. Select Protocol A for high-value amines or discovery scale; Protocol B for cost-efficiency on scale.

References

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link[1]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5][7] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

-

Beilstein Institute. (2018).[1] Reaction of 5-hydroxypyrazole-4-carboxylates with thionyl chloride (Analogous reactivity warning).[1][3] Beilstein Journal of Organic Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 6-Chloro-4-hydroxynicotinic Acid

This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for overcoming solubility issues encountered during reactions with 6-Chloro-4-hydroxynicotinic acid. As a Senior Application Scientist, my goal is to synthesize my field experience with established chemical principles to offer practical and effective solutions to your experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a substituted pyridine carboxylic acid, and its structure confers a degree of polarity. However, like many heterocyclic compounds, its solubility can be limited in a range of common organic solvents. Its solubility is expected to be poor in non-polar solvents and moderate in polar aprotic solvents, especially at elevated temperatures. The presence of both a carboxylic acid and a pyridine ring means its solubility in aqueous solutions is highly dependent on pH.

Q2: I am setting up a reaction. What are the best starting solvents to try?

A2: Based on patent literature and the behavior of structurally similar compounds, polar aprotic solvents are the most promising starting point. Specifically, N,N-dimethylformamide (DMF) has been successfully used as a solvent for reactions involving this compound at elevated temperatures (e.g., 110°C)[1]. Dimethyl sulfoxide (DMSO) is also an excellent choice, as it is known to be a good solvent for related hydroxynicotinic acids[2]. For reactions at or near room temperature, you may still find solubility to be limited, and a solvent screen is recommended.

Q3: Is pH adjustment a viable strategy to improve the solubility of this compound in aqueous media?

A3: Absolutely. The carboxylic acid moiety is acidic, and the pyridine nitrogen is basic. Therefore, you can significantly increase the aqueous solubility by forming a salt.

-

In basic solutions (pH > pKa of the carboxylic acid): The carboxylic acid will be deprotonated to form a carboxylate salt, which is significantly more water-soluble.

-

In acidic solutions (pH < pKa of the pyridine nitrogen): The pyridine nitrogen will be protonated to form a pyridinium salt, which will also enhance aqueous solubility.

The key is to adjust the pH to a range where the ionized form of the molecule is predominant.

Q4: What is the pKa of this compound?

Troubleshooting Guides

Guide 1: Systematic Solvent Selection and Optimization

Low solubility of a starting material is a common cause of slow or incomplete reactions. A systematic approach to solvent selection is the first step in troubleshooting.

Underlying Principle: The principle of "like dissolves like" is a good starting point. The polarity of this compound suggests that polar solvents will be more effective than non-polar ones.

Recommended Solvent Screening Protocol:

-

Small-Scale Test: To a small, known amount of this compound (e.g., 5-10 mg) in a vial, add a measured volume of the test solvent (e.g., 0.5 mL).

-

Observation at Room Temperature: Agitate the mixture at room temperature for a few minutes and observe the degree of dissolution.

-

Heating: If the compound is not fully dissolved, gently heat the mixture with continued agitation. Many organic compounds show a significant increase in solubility at higher temperatures.

-

Cooling: If the compound dissolves upon heating, allow the solution to cool to room temperature to check for precipitation. This will give you an indication of the solubility at your intended reaction temperature.

Table 1: Qualitative Solubility Profile of this compound in Common Laboratory Solvents

| Solvent | Polarity | Expected Solubility | Rationale and Comments |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Good (especially with heating) | Proven solvent in a patent for a reaction to synthesize the title compound[1]. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Good | A good solvent for related hydroxynicotinic acids[2]. |

| Acetonitrile | Polar Aprotic | Moderate | A solution of the related 6-chloronicotinic acid is commercially available in acetonitrile. |

| Tetrahydrofuran (THF) | Polar Aprotic | Sparingly Soluble | May require heating or use as a co-solvent. |

| Methanol/Ethanol | Polar Protic | Sparingly Soluble | Solubility of related hydroxynicotinic acids in ethanol is moderate[5]. |

| Dichloromethane (DCM) | Non-polar | Likely Insoluble | The polarity mismatch is significant. |

| Toluene | Non-polar | Likely Insoluble | Unlikely to be a suitable solvent on its own. |

| Water | Polar Protic | Highly pH-dependent | See Guide 2 for details on pH adjustment. |

Guide 2: pH Adjustment and Salt Formation for Improved Solubility

For reactions in aqueous media or for workup procedures, manipulating the pH is a powerful tool to control the solubility of this compound.

Causality of pH-Dependent Solubility: The ionizability of the carboxylic acid and the pyridine nitrogen are the key factors. In its neutral form, the molecule has limited water solubility due to the hydrophobic nature of the pyridine ring. Upon ionization to either the carboxylate or the pyridinium salt, the molecule becomes a charged species, which is significantly more soluble in polar solvents like water.

Experimental Protocol for Determining Optimal pH:

-

Prepare a Suspension: Create a suspension of this compound in water (e.g., 10 mg/mL).

-

Basic Titration: Slowly add a dilute aqueous base (e.g., 1 M NaOH) dropwise while monitoring the pH and observing the dissolution of the solid. The pH at which the solid completely dissolves gives an indication of the pH required to maintain solubility in a basic medium.

-

Acidic Titration: In a separate experiment, slowly add a dilute aqueous acid (e.g., 1 M HCl) to a fresh suspension and observe for dissolution to form the pyridinium salt.

-

Identify pH "Sweet Spot": Based on these simple tests, you can identify a pH range where your compound is sufficiently soluble for your reaction or extraction.

Diagram 1: Decision Workflow for pH Adjustment

Caption: Decision tree for using pH to increase aqueous solubility.

Guide 3: Advanced Solubilization Techniques

When working in organic solvents where pH adjustment is not feasible, other strategies can be employed.

-

Co-solvents: The use of a co-solvent can often improve the solubility of a difficult compound. For example, if your reaction needs to be run in THF but you are facing solubility issues, the addition of a small amount of a stronger solvent like DMF or DMSO can sometimes be enough to bring the starting material into solution. This should be done cautiously, as the co-solvent could potentially interfere with the reaction.

-

In-situ Salt Formation in Organic Solvents: It is possible to form a salt of the carboxylic acid in an organic solvent to improve its solubility. This is achieved by adding a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine). The resulting ammonium carboxylate salt is often more soluble in organic solvents than the free acid. This approach is particularly useful if the carboxylic acid itself is the nucleophile in the reaction, as deprotonation also serves to activate it.

-

Alternative Reaction Media: For particularly challenging cases, consider less conventional reaction media. Ionic liquids or deep eutectic solvents can offer unique solubility properties and are worth investigating for difficult-to-dissolve substrates.

Diagram 2: General Troubleshooting Workflow for Solubility Issues

Caption: A stepwise approach to troubleshooting solubility problems.

References

-

Grokipedia. (n.d.). 2-Chloronicotinic acid. Retrieved from [Link]

-

Jain, A., Yalkowsky, S. H., & Samuel, H. (2007). Solubilization of poorly soluble compounds using 2-pyrrolidone. Journal of Pharmaceutical Sciences, 96(9), 2505-2511. [Link]

-

Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

-

Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]

-

Pearson. (2025, November 27). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Retrieved from [Link]

-

Esteves, C. V., Bernardes, C. E. S., Joseph, A., Piedade, M. F. M., & Minas da Piedade, M. E. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 13(7), 1062. [Link]

-

Boyer, J. H., & Schoen, W. (1956). 6-Hydroxynicotinic acid. Organic Syntheses, 36, 44. [Link]

-

NIST. (n.d.). 6-Chloronicotinic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

Esteves, C. V., Bernardes, C. E. S., Joseph, A., Piedade, M. F. M., & Minas da Piedade, M. E. (2022). Hydroxynicotinic acid crystallisation and solubility systematic studies. New Journal of Chemistry, 46(44), 21255-21264. [Link]

-

ResearchGate. (2016, August 2). How can we resolve solubility of insoluble organic synthetic compounds? Retrieved from [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 14(3), 1107–1114. [Link]

-

Master Organic Chemistry. (2026, January 9). The pKa Table Is Your Friend. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloronicotinic acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 6-hydroxynicotinic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Table S1. Chemical structures and pKa of some hydroxamic acids. Retrieved from [Link]

-

2012 Book Archive. (n.d.). Appendix C: Dissociation Constants and pKa Values for Acids at 25°C. Retrieved from [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. EPFL. Retrieved from [Link]

-

CLAS. (n.d.). Table of Acids with Ka and pKa Values*. Retrieved from [Link]

-

Moku Network Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Energetics and Structure of Hydroxynicotinic Acids. Crystal Structures of 2-, 4-, 6-Hydroxynicotinic and 5-Chloro-6-hydroxynicotinic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structure of 4-hydroxynicotinic acid (a) projected on the bc plane and (b) along the b axis. Retrieved from [Link]

Sources

- 1. This compound - CAS号 69751-14-0 - 摩熵化学 [molaid.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. 2-Chloronicotinic acid | 2942-59-8 [chemicalbook.com]

- 5. Hydroxynicotinic acid crystallisation and solubility systematic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Common side products in the synthesis of 6-Chloro-4-hydroxynicotinic acid

Welcome to the ChemSynth Solutions Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-4-hydroxynicotinic acid. Here, we address common challenges, side product formation, and troubleshooting strategies to help you optimize your synthetic protocols, improve yield, and ensure the highest purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: My primary side product appears to be 4,6-dichloronicotinic acid. What causes this over-chlorination and how can I prevent it?

A1: The formation of 4,6-dichloronicotinic acid is a common issue when using potent chlorinating agents like phosphorus oxychloride (POCl₃), especially under harsh conditions.

Root Cause: The synthesis of this compound often proceeds through a dihydroxy intermediate, such as 4,6-dihydroxynicotinic acid. While the hydroxyl group at the 6-position is typically more reactive, the 4-hydroxy group can also be chlorinated, particularly at elevated temperatures or with prolonged reaction times. The mechanism involves the formation of a phosphate ester intermediate at the hydroxyl group, which is subsequently displaced by a chloride ion. Using a large excess of POCl₃ drives this equilibrium towards the dichlorinated product.[1][2]

Troubleshooting and Prevention:

-

Control Stoichiometry: Reduce the equivalents of POCl₃ used. Recent studies have demonstrated successful chlorinations using equimolar amounts of POCl₃, which significantly reduces over-chlorination and simplifies workup.[2][3][4]

-

Temperature Management: Lowering the reaction temperature can increase selectivity for the desired 6-chloro product. We recommend maintaining the temperature between 80-100°C and monitoring the reaction closely.[1][4]

-

Reaction Time: Monitor the reaction progress using TLC or HPLC. Stop the reaction as soon as the starting material is consumed to prevent the secondary chlorination of the desired product.

Q2: I'm observing a significant amount of a decarboxylated impurity, 2-chloro-4-hydroxypyridine. Why is this happening?

A2: Decarboxylation is a known side reaction for certain pyridinecarboxylic acids, especially when subjected to high temperatures.[5][6]

Root Cause: The electron-donating nature of the 4-hydroxy group can facilitate the loss of CO₂ from the carboxylic acid at position 3, particularly under the thermal stress of a high-boiling solvent or reagent like POCl₃. The stability of the resulting intermediate plays a key role in the rate of this side reaction.[7]

Troubleshooting and Prevention:

-

Milder Conditions: If possible, perform the chlorination at the lowest effective temperature.

-

Protecting Groups: In challenging cases, consider protecting the carboxylic acid group (e.g., as an ester) before the chlorination step. The ester can then be hydrolyzed under milder conditions post-chlorination.

-

Alternative Reagents: Explore alternative, lower-temperature chlorinating agents, though this may require significant process development.

Q3: My final product is contaminated with the starting material, 4,6-dihydroxynicotinic acid. How can I drive the reaction to completion?

A3: Incomplete conversion is often a result of insufficient activation of the hydroxyl group or deactivation of the chlorinating agent.

Root Cause: The reaction may be sluggish due to low reactivity of the substrate or premature degradation of the POCl₃ due to moisture contamination. In some cases, the starting material may not be fully soluble in the reaction medium.

Troubleshooting and Prevention:

-

Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous reagents and solvents.[1]

-

Addition of a Base: The addition of a tertiary amine base, such as pyridine or N,N-diisopropylethylamine (DIPEA), can accelerate the reaction by activating the hydroxyl group and scavenging HCl produced in situ.[1][2]

-

Solvent Choice: While POCl₃ can often serve as both reagent and solvent, for poorly soluble substrates, the addition of a high-boiling inert co-solvent may be necessary.

Q4: The workup procedure is difficult, and I'm seeing a lot of dark, tarry material. How can I improve this?

A4: The formation of tar is common in reactions involving strong dehydrating and acidic reagents like POCl₃, often due to polymerization or degradation of the starting material or product. The workup of POCl₃ reactions is also notoriously exothermic and can lead to side reactions if not controlled.[4]

Root Cause: High temperatures and extended reaction times can promote polymerization. The quenching process, where excess POCl₃ is destroyed with water or ice, is highly exothermic and can cause localized heating, leading to product degradation or hydrolysis of the desired chloro group.[4]

Troubleshooting and Prevention:

-

Controlled Quenching: Always pour the reaction mixture slowly onto a vigorously stirred slurry of crushed ice. Never add water or ice to the reaction mixture. This helps to dissipate the heat effectively.[1]

-

pH Adjustment: After quenching, carefully neutralize the acidic solution with a base like sodium carbonate or sodium hydroxide while keeping the temperature low. This prevents acid-catalyzed hydrolysis of the 6-chloro group back to a hydroxyl group.

-

Minimize Reaction Time/Temp: As previously mentioned, use the mildest conditions that allow for complete conversion of the starting material.

Troubleshooting Guide: Summary Table

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Over-chlorination (Formation of 4,6-dichloronicotinic acid) | 1. Excess POCl₃2. High reaction temperature3. Prolonged reaction time | 1. Use equimolar amounts of POCl₃.[2]2. Reduce temperature to 80-100°C.3. Monitor reaction by TLC/HPLC and stop when complete. |

| Decarboxylation (Formation of 2-chloro-4-hydroxypyridine) | 1. High reaction temperature2. Thermally sensitive substrate | 1. Use the lowest effective temperature.2. Consider protecting the carboxylic acid as an ester prior to chlorination. |

| Incomplete Reaction (Starting material remains) | 1. Moisture in the reaction2. Insufficient activation3. Poor solubility | 1. Ensure strictly anhydrous conditions.[1]2. Add a tertiary amine base (e.g., pyridine, DIPEA).[2]3. Consider a high-boiling co-solvent. |